

"HPLC method for 2,4-(1-Keto-hexyl) phloroglucinol analysis"

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Compound of Interest

Compound Name: 2,4-(1-Keto-hexyl) phloroglucinol

Cat. No.: B3062571

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An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantitative analysis of **2,4-(1-Keto-hexyl) phloroglucinol**, a derivative of phloroglucinol. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. Phloroglucinol and its derivatives are known for their broad-spectrum biological activities, including antifungal, antibacterial, and antiviral properties. Accurate quantification of these compounds is crucial for research and quality control.

Experimental Protocols

This section details the methodologies for the HPLC analysis of **2,4-(1-Keto-hexyl) phloroglucinol**.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following table summarizes the recommended instrumental parameters.

Parameter	Recommended Setting
HPLC System	Agilent 1100/1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water
Gradient	0 min, 10% Acetonitrile; 20 min, 54% Acetonitrile; 23 min, 100% Acetonitrile; hold until 35 min[2]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C[1]
Detector	DAD at 270 nm

Standard and Sample Preparation

Standard Solution:

- Accurately weigh 10 mg of **2,4-(1-Keto-hexyl) phloroglucinol** reference standard.
- Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

Sample Preparation:

- For bulk drug substance, accurately weigh and dissolve in methanol to achieve a theoretical concentration within the calibration range.
- For formulated products, extract a known quantity with methanol, sonicate for 15 minutes, and centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter before injection.

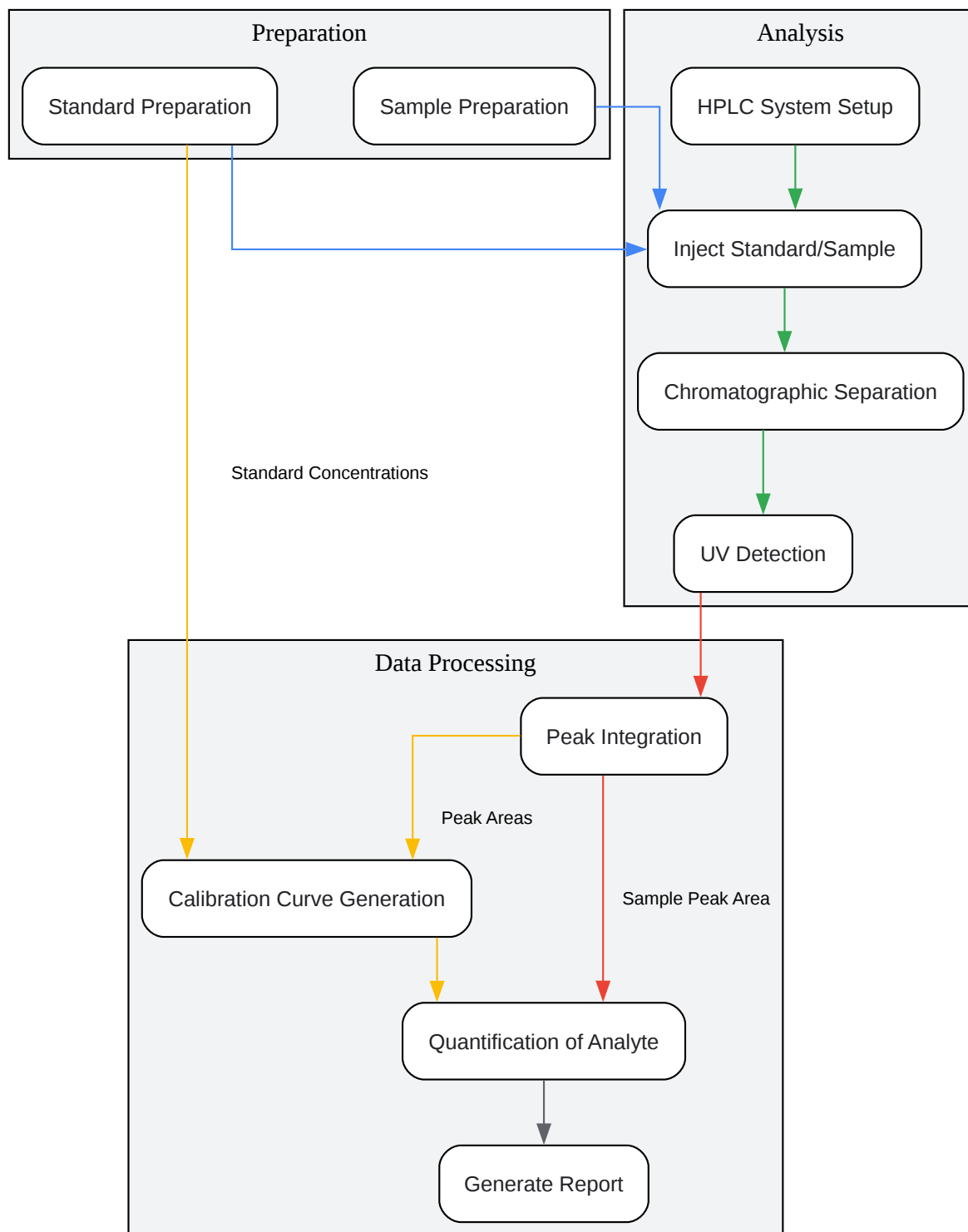
Method Validation

The analytical method was validated for linearity, precision, accuracy, and sensitivity.

Validation Parameter	Results
Linearity (R^2)	> 0.999
Precision (%RSD)	< 2%
Accuracy (Recovery %)	98 - 102%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis process.

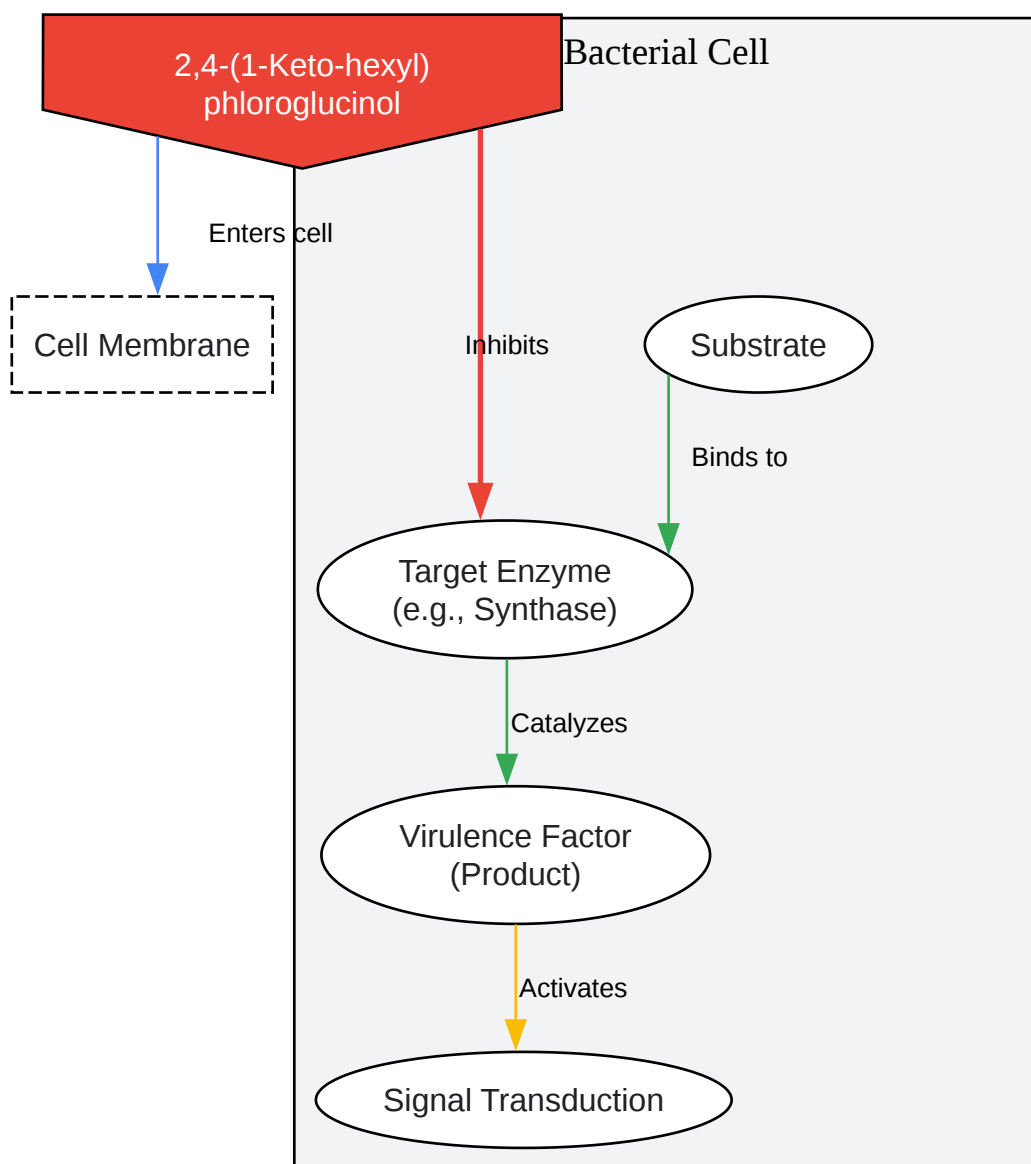


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Caption: HPLC Analysis Workflow for **2,4-(1-Keto-hexyl) phloroglucinol**.

Signaling Pathway (Hypothetical)

While the primary focus is the analytical method, understanding the potential biological context is valuable. Phloroglucinol derivatives are often studied for their role in interfering with bacterial signaling pathways. The diagram below illustrates a hypothetical mechanism of action.



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Caption: Hypothetical Signaling Pathway Inhibition by Phloroglucinol Derivative.

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References

- 1. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
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